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Compound of Interest

Compound Name: 2-Chloro-5-methylbenzaldehyde
CAS No.: 14966-09-7
Cat. No.: B3000574

Get Quote

Executive Summary

2-Chloro-5-methylbenzaldehyde (CAS: 14966-09-7) serves as a bifunctional electrophile in
the synthesis of complex heterocycles and bioactive small molecules.[1] Its utility stems from
the orthogonality of its two reactive centers:

» The Aldehyde (C-1): A highly reactive electrophile for condensation, reduction, and
nucleophilic addition.[1]

e The Aryl Chloride (C-2): A handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-
Miyaura), activated by the electron-withdrawing nature of the ortho-formyl group.[1]

This guide explores its role as a precursor for quinazolinones, isoquinolines, and benzylidene
hydrazine derivatives (proteopathy therapeutics), providing validated protocols and mechanistic
insights.[1]

Chemical Profile & Safety Data
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Before initiating synthesis, researchers must validate the material and implement safety
controls.[1]
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GHS Safety Classification:

H302: Harmful if swallowed.[1][2]

H315/H319: Causes skin and serious eye irritation.[1][3]

H335: May cause respiratory irritation.[1][2][3]

Handling: Use in a fume hood.[1] Avoid contact with strong oxidizing agents and strong

bases.[1]

Strategic Reactivity: The "Ortho-Chloro" Advantage

The structural positioning of the chlorine atom ortho to the aldehyde is chemically significant.
The formyl group is a strong electron-withdrawing group (EWG), which lowers the electron
density at the C-Cl bond.[1]

e Impact on Cross-Coupling: Unlike deactivated aryl chlorides (e.g., 4-chlorotoluene), this
substrate undergoes oxidative addition with Palladium(0) more readily due to the electronic
activation provided by the ortho-carbonyl.[1]

o Impact on Heterocyclization: The ortho relationship allows for "annulation" strategies where a
nucleophile attacks the aldehyde first, followed by an intramolecular substitution (SNAr or
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metal-catalyzed) at the chloride position.[1]

Visualization: Divergent Synthesis Pathways

The following diagram illustrates the core workflows originating from this building block.
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Figure 1: Divergent synthetic utility of 2-Chloro-5-methylbenzaldehyde.

Key Applications & Experimental Protocols
A. Synthesis of Proteopathy Therapeutics (Schiff Base
Route)

Recent medicinal chemistry efforts have identified benzylidene hydrazine derivatives as potent
modulators of the Unfolded Protein Response (UPR), useful in treating diseases like
Huntington's.[1] The reaction of 2-chloro-5-methylbenzaldehyde with hydrazine derivatives
yields these bioactive cores.

Target Molecule: 2-(2-chloro-5-methylbenzylidene)hydrazinecarboximidamide (Guanabenz
analog).[1]

Protocol 1: Condensation with Aminoguanidine
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» Reagents: 2-Chloro-5-methylbenzaldehyde (1.0 equiv), Aminoguanidine bicarbonate (1.0
equiv), Methanol (0.5 M), Acetic Acid (cat.).[1]

e Procedure:
o Dissolve 2-chloro-5-methylbenzaldehyde (e.g., 200 mg) in Methanol.[1]
o Add Aminoguanidine bicarbonate and a catalytic drop of Glacial Acetic Acid.[1]
o Reflux the mixture for 4—6 hours. Monitor by TLC (consumption of aldehyde).[1]

o Workup: Cool to room temperature. The product often precipitates as a salt or free base.

[1]

o Purification: Filter the precipitate and wash with cold methanol/ether. Recrystallize from
Ethanol/Water if necessary.[1][4]

» Expected Yield: 55-75%.[1]

e Mechanism: Nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed
by dehydration (loss of water) to form the C=N bond.

B. Synthesis of Quinazolinones (Heterocycle
Construction)

The quinazolinone scaffold is ubiquitous in alkaloids and synthetic drugs (e.g., methaqualone).
[1] This building block provides the "C2-aryl" fragment.[1]

Protocol 2: Oxidative Cyclization with 2-Aminobenzamide

» Reagents: 2-Aminobenzamide (1.0 equiv), 2-Chloro-5-methylbenzaldehyde (1.1 equiv),
lodine (1.1 equiv) or CuClz (cat.), Ethanol or DMSO.[1]

e Procedure:
o Combine 2-aminobenzamide and the aldehyde in Ethanol.[1]

o Add the oxidant (lodine is a mild, metal-free option; CuClz/air is catalytic).[1]
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o Heat to reflux for 8—12 hours.

o Mechanism: Initial Schiff base formation is followed by oxidative cyclization of the amide
nitrogen onto the benzylic position (or intermediate aminal oxidation).[1]

o Isolation: Quench with aqueous Na2S20s (if lodine used), extract with EtOAc, and purify
via column chromatography.

C. Suzuki-Miyaura Cross-Coupling

Coupling the aryl chloride requires specific conditions to overcome the C-Cl bond strength,
although the ortho-CHO group assists by reducing electron density.

Protocol 3: Pd-Catalyzed Biaryl Synthesis

* Reagents: 2-Chloro-5-methylbenzaldehyde (1.0 equiv), Arylboronic acid (1.5 equiv),
Pd(OACc)2 (2 mol%), SPhos (4 mol%), KsPOa (2.0 equiv), Toluene/Water (10:1).[1]

o Why SPhos? Buchwald ligands like SPhos or XPhos are critical for efficient oxidative
addition into hindered or chlorinated arenes.[1]

e Procedure:

[¢]

Charge a reaction vial with the aldehyde, boronic acid, Pd(OAc)z2, SPhos, and K3zPOa4.[1]

o

Evacuate and backfill with Argon (3x).[1]

[e]

Add degassed Toluene/Water.[1]

Heat at 80-100 °C for 12 hours.

o

[¢]

Workup: Filter through Celite, concentrate, and purify via flash chromatography
(Hexanes/EtOAC).

Mechanistic Visualization: The Suzuki Cycle

The following diagram details the catalytic cycle for the cross-coupling of this specific substrate,
highlighting the oxidative addition step facilitated by the ligand and electronic effects.
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Figure 2: Catalytic cycle for the Suzuki coupling of 2-Chloro-5-methylbenzaldehyde.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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